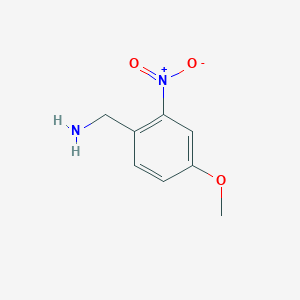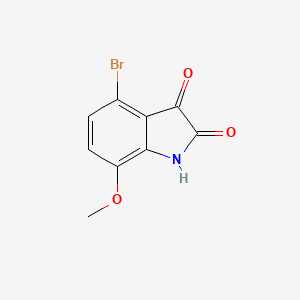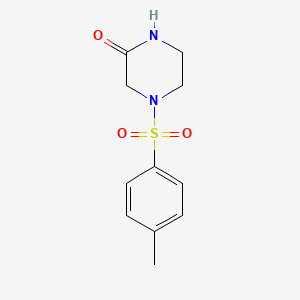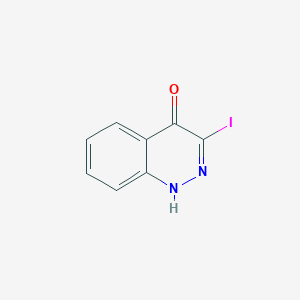
Methyl-pyrrolidin-3-ylmethyl-amine
Übersicht
Beschreibung
“Methyl-pyrrolidin-3-ylmethyl-amine” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are commonly used in medicinal chemistry due to their versatility and the ability to efficiently explore the pharmacophore space .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis method for “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of “Methyl-pyrrolidin-3-ylmethyl-amine” would likely include a pyrrolidine ring, a methyl group, and an amine group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on the specific structure of the compound. Pyrrolidines can undergo a variety of reactions, including those involving the nitrogen atom or the carbon atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on its specific structure. These properties could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, often used to create novel compounds with significant biological activity. Due to its sp3 hybridization, it allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This can lead to the discovery of new drug candidates with a variety of biological profiles.
Green Chemistry
Methyl-pyrrolidin-3-ylmethyl-amine can be synthesized using microwave-assisted organic synthesis (MAOS), which is a method that increases synthetic efficiency. This approach is aligned with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing .
Stereoselective Synthesis
The stereogenicity of the carbons in the pyrrolidine ring means that different stereoisomers can be synthesized. This is crucial in drug design, as different spatial orientations of substituents can lead to different biological activities due to the varied binding modes to enantioselective proteins .
Wirkmechanismus
Target of Action
The primary targets of Methyl-pyrrolidin-3-ylmethyl-amine are currently under investigation . A receptor is a cellular component that the drugs bind to and produce cellular action .
Mode of Action
It’s known that the interaction of a compound with its targets often results in changes in cellular processes .
Biochemical Pathways
It’s known that the compound’s interaction with its targets can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
It’s known that the compound’s interaction with its targets can lead to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of Methyl-pyrrolidin-3-ylmethyl-amine can be influenced by various environmental factors . These factors can include the presence of other compounds, the pH of the environment, temperature, and more .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-1-pyrrolidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-4-6-2-3-8-5-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODWNWKCOVKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542098 | |
| Record name | N-Methyl-1-(pyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-pyrrolidin-3-ylmethyl-amine | |
CAS RN |
91187-81-4 | |
| Record name | N-Methyl-1-(pyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3'-Nitro-[1,1'-biphenyl]-4-ol](/img/structure/B1610577.png)





![5-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1610586.png)



